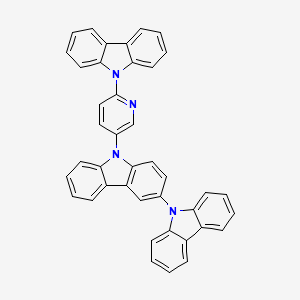
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole is a complex organic compound that has garnered significant interest in the field of organic electronics and optoelectronics. This compound is characterized by its unique structure, which includes multiple carbazole units and a pyridine ring. The presence of these functional groups imparts unique electronic properties, making it a valuable material for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki cross-coupling reaction, where a brominated precursor is reacted with carbazole boronic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the carbazole units, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
Wissenschaftliche Forschungsanwendungen
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.
Photovoltaics: Employed in organic solar cells as a donor material, contributing to the efficiency of light absorption and charge transport.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong emission in the near-infrared region.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole in its various applications involves its ability to interact with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and solar cells.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to fluorescence that can be used for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-(9H-Carbazol-9-yl)phenyl)-9H-carbazole: Similar structure but with different electronic properties.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains thiophene and thiadiazole units, used in similar applications.
Uniqueness
9-(6-(9H-Carbazol-9-yl)pyridin-3-yl)-9H-3,9’-bicarbazole stands out due to its unique combination of carbazole and pyridine units, which provide a balance of electronic properties that are beneficial for both optoelectronic and biological applications.
Eigenschaften
Molekularformel |
C41H26N4 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
3-carbazol-9-yl-9-(6-carbazol-9-ylpyridin-3-yl)carbazole |
InChI |
InChI=1S/C41H26N4/c1-6-16-35-29(11-1)30-12-2-7-17-36(30)43(35)27-21-23-40-34(25-27)33-15-5-8-18-37(33)44(40)28-22-24-41(42-26-28)45-38-19-9-3-13-31(38)32-14-4-10-20-39(32)45/h1-26H |
InChI-Schlüssel |
WISXDWYGVPTWGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CN=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


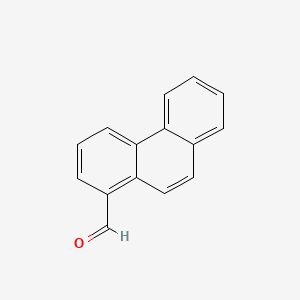

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123743.png)
![2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B14123749.png)
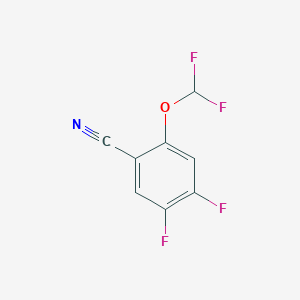

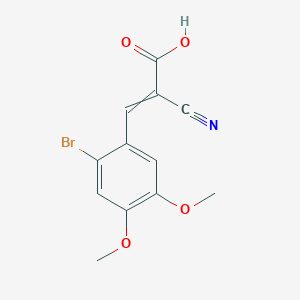
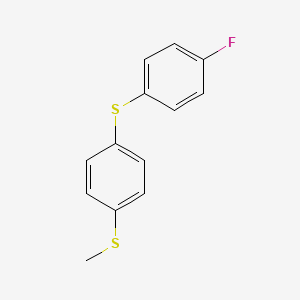
![1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123783.png)
![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)
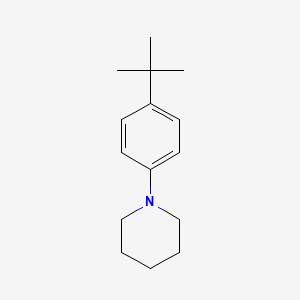

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
